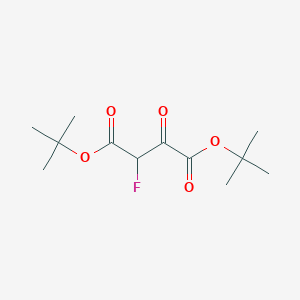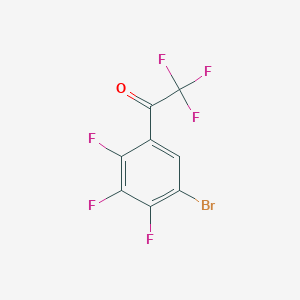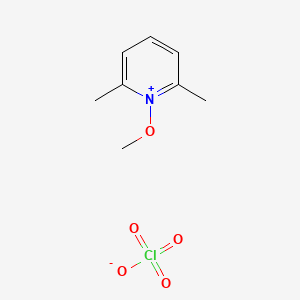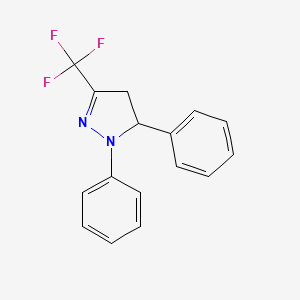
Di-tert-butyl 2-fluoro-3-oxobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 2-fluoro-3-oxobutanedioate is an organic compound with the molecular formula C12H21FO5 It is a derivative of butanedioic acid, featuring two tert-butyl ester groups and a fluorine atom attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2-fluoro-3-oxobutanedioate typically involves the esterification of 2-fluoro-3-oxobutanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 2-fluoro-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: this compound can be converted to di-tert-butyl 2-fluoro-3-hydroxybutanedioate.
Reduction: The reduction process yields di-tert-butyl 2-fluoro-3-hydroxybutanedioate.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Di-tert-butyl 2-fluoro-3-oxobutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential as a biochemical probe due to its fluorine content, which can be detected using NMR spectroscopy.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of di-tert-butyl 2-fluoro-3-oxobutanedioate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The ester groups provide steric hindrance, affecting the compound’s behavior in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.
Di-tert-butyl peroxide: A radical initiator in polymerization reactions.
Di-tert-butyl oxalate: Used in the synthesis of oxalate esters.
Uniqueness
Di-tert-butyl 2-fluoro-3-oxobutanedioate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where fluorinated derivatives are required.
Propiedades
Número CAS |
327-39-9 |
|---|---|
Fórmula molecular |
C12H19FO5 |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
ditert-butyl 2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C12H19FO5/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7H,1-6H3 |
Clave InChI |
VKDINJJAYAUQBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C(=O)C(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)





![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)

![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)


